FLT3 Mutant Activity Retention: Equipotent Anti-Proliferative Effect Against Drug-Resistant AML Cell Lines
The imidazo[1,2-a]pyridine-thiophene scaffold, exemplified by compound 5o, demonstrates equipotent anti-proliferative activity against three clinically relevant FLT3-driven AML cell lines: those expressing wild-type FLT3-ITD, the activation loop mutant FLT3-ITDᴰ⁸³⁵ʸ, and the gatekeeper mutant FLT3-ITDᶠ⁶⁹¹ᴸ [1]. This retained activity against common resistance mutations is a key differentiator from several FLT3 inhibitors (e.g., quizartinib, crenolanib) that show reduced potency against the F691L gatekeeper mutation.
| Evidence Dimension | Anti-proliferative activity against FLT3-mutant AML cell lines |
|---|---|
| Target Compound Data | Compound 5o (imidazo[1,2-a]pyridine-thiophene derivative): Equipotent activity across FLT3-ITD, FLT3-ITDᴰ⁸³⁵ʸ, and FLT3-ITDᶠ⁶⁹¹ᴸ driven AML cell lines |
| Comparator Or Baseline | Many clinically evaluated FLT3 inhibitors (e.g., quizartinib, crenolanib) show reduced potency against the FLT3-ITDᶠ⁶⁹¹ᴸ gatekeeper mutant |
| Quantified Difference | Equipotent activity across all three genotypes (resistance profile maintained) vs. reported loss of potency for comparators against gatekeeper mutants |
| Conditions | In vitro anti-proliferative assay using AML cell lines driven by specified FLT3 mutations |
Why This Matters
This equipotent activity against key resistance mutations provides a scientific rationale for selecting this scaffold over other FLT3 inhibitors when targeting AML cases with acquired resistance.
- [1] Zhang L, Lakkaniga NR, Bharate JB, et al. Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor. Eur J Med Chem. 2021;225:113776. View Source
